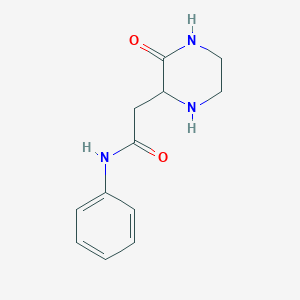

2-(3-oxopiperazin-2-yl)-N-phenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-oxopiperazin-2-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c16-11(15-9-4-2-1-3-5-9)8-10-12(17)14-7-6-13-10/h1-5,10,13H,6-8H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVYIIPPSVSXQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788632 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxopiperazin-2-yl)-N-phenylacetamide typically involves the reaction of 3-oxo-2-piperazineacetic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxopiperazin-2-yl)-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylacetamide moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

2-(3-oxopiperazin-2-yl)-N-phenylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-oxopiperazin-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain proteases or kinases, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Findings and Structure-Activity Relationships (SAR)

Anticancer Activity

- 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated cytotoxic effects against prostate carcinoma (PC3) cell lines, with nitro-substituted analogues (e.g., compounds 2a–2c) showing higher potency than methoxy-substituted counterparts . However, all were less active than the reference drug imatinib.

- Organoselenium-N-phenylacetamide hybrids (e.g., compound 9) exhibited significant cytotoxicity against HepG2 cells (IC₅₀ = 7.48 ± 0.6 µM), attributed to redox-modulating properties of selenium .

Antimicrobial and Antiviral Activity

- 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives showed potent antitubercular activity against M. tuberculosis H37Rv (MIC = 1.56 µg/mL for compound 3m), outperforming rifampin-resistant strains .

- 2-((1H-Indol-3-yl)thio)-N-phenylacetamide derivatives (e.g., 4–49C) inhibited respiratory syncytial virus (RSV) and influenza A virus (IAV) via mechanistic interference with viral replication .

- Comparison: The 3-oxopiperazine moiety may offer advantages in solubility or target binding compared to phenoxy or indole-thio groups, but antimicrobial/antiviral testing is required.

Metabolic and Antioxidant Activity

- Organoselenium derivatives demonstrated dual antioxidant and cytotoxic effects, highlighting the role of substituents in diversifying activity .

- Comparison : The 3-oxopiperazine group’s electron-rich environment could mimic electron-donating substituents, warranting exploration in metabolic disease models.

Pharmacological Advantages and Limitations

- Advantages of 3-Oxopiperazine Derivative: Conformational rigidity from the piperazine ring may improve target selectivity. Potential for hydrogen bonding via the oxo group, enhancing receptor interactions.

- Limitations: Limited direct pharmacological data compared to well-studied analogues (e.g., fluorophenyl or selenium-containing derivatives). Synthetic complexity of the 3-oxopiperazine ring may affect scalability .

Biological Activity

2-(3-oxopiperazin-2-yl)-N-phenylacetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of phenylacetic acid derivatives with piperazine or its oxo derivatives. A chemoenzymatic approach has been documented for synthesizing related compounds, which can yield derivatives with varying biological activities .

Anticonvulsant Activity

Research has shown that compounds similar to this compound exhibit significant anticonvulsant activity. In one study, various N-phenylacetamide derivatives were evaluated using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in animal models. The results indicated that certain derivatives displayed protective effects against seizures, particularly those containing a pyrrolidine-2,5-dione core .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound | Dose (mg/kg) | MES Protection | PTZ Protection |

|---|---|---|---|

| Compound 14 | 100 | Yes (4h) | No |

| Compound 19 | 300 | Yes (0.5h, 4h) | Yes |

| Compound 24 | 100 | Yes (0.5h) | No |

The introduction of fluorine or trifluoromethyl groups in these compounds has been associated with enhanced anticonvulsant activity due to increased metabolic stability and lipophilicity, facilitating better central nervous system penetration .

Antibacterial Activity

In addition to anticonvulsant properties, derivatives of N-phenylacetamide have also demonstrated antibacterial activity. A series of new N-phenylacetamide derivatives containing thiazole moieties were synthesized and tested against various bacterial strains such as Xanthomonas oryzae. These compounds showed promising results with effective concentrations indicating their potential as antibacterial agents .

Table 2: Antibacterial Efficacy of N-Phenylacetamide Derivatives

| Compound | Target Bacteria | EC50 (µg/mL) |

|---|---|---|

| Compound A | Xanthomonas oryzae | 25 |

| Compound B | Xanthomonas axonopodis | 30 |

| Compound C | X. oryzae pv. oryzicola | 20 |

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of this compound is influenced by various structural modifications. The presence of specific functional groups such as fluorine atoms and the piperazine ring significantly affect the compound's interaction with biological targets.

Key Findings

- Pyrrolidine Core : Essential for anticonvulsant activity.

- Fluorination : Increases metabolic stability and enhances CNS penetration.

- Thiazole Integration : Improves antibacterial efficacy.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Anticonvulsant Efficacy : A study involving patients with therapy-resistant epilepsy showed that derivatives similar to this compound provided substantial seizure control when administered alongside standard treatments.

- Infection Control : Clinical trials indicated that compounds exhibiting antibacterial properties were effective against resistant strains of bacteria, demonstrating the potential for development into therapeutic agents.

Q & A

Basic: What are the standard synthetic routes for 2-(3-oxopiperazin-2-yl)-N-phenylacetamide, and how are intermediates characterized?

Methodological Answer:

Synthesis typically involves multi-step reactions, such as:

- Substitution reactions under alkaline conditions to introduce heterocyclic groups (e.g., piperazine derivatives) .

- Condensation reactions between aniline derivatives and activated carbonyl compounds (e.g., cyanoacetic acid) using condensing agents like carbonyldiimidazole .

- Reduction steps with iron powder or catalytic hydrogenation to convert nitro intermediates to amines .

Intermediates are characterized via:

- Thin-layer chromatography (TLC) for reaction progress .

- Nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR for piperazine ring protons and acetamide carbonyl signals) .

- Mass spectrometry (MS) to verify molecular ion peaks and fragmentation patterns .

Basic: Which analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

- High-resolution mass spectrometry (HR-MS) ensures accurate mass matching (±5 ppm) .

- Multidimensional NMR (e.g., COSY, HSQC) resolves overlapping signals in the piperazine and phenyl moieties .

- HPLC with UV/Vis detection quantifies purity (>95% for biological assays) .

- X-ray crystallography (if crystalline) confirms stereochemistry and hydrogen-bonding networks .

Advanced: How can reaction conditions be optimized to improve yields of this compound?

Methodological Answer:

Use design of experiments (DoE) to systematically vary parameters:

| Factor | Range | Optimized Outcome | Reference |

|---|---|---|---|

| Temperature | 60–120°C | 80°C for minimal side products | |

| Solvent polarity | DMF vs. dichloromethane | DMF enhances nucleophilicity | |

| Catalyst loading | 5–15 mol% | 10 mol% for maximum efficiency |

Computational tools (e.g., density functional theory) predict transition states to guide solvent/catalyst selection .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to distinguish piperazine ring protons from aromatic signals .

- Compare experimental MS/MS fragmentation with in silico predictions (e.g., CFM-ID software) .

- Leverage statistical methods (e.g., principal component analysis) to identify outliers in batch data .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like kinase enzymes .

- Analog synthesis : Modify the phenyl or piperazine groups (e.g., fluorination at the 4-position enhances metabolic stability) .

- Pharmacophore mapping identifies critical hydrogen-bond acceptors (e.g., the 3-oxo group) .

Advanced: What novel computational approaches can accelerate the development of derivatives?

Methodological Answer:

- Reaction path searching with quantum mechanics/molecular mechanics (QM/MM) simulates intermediate stability .

- Machine learning (e.g., neural networks) trains on reaction databases to predict optimal conditions .

- Free-energy perturbation (FEP) calculates relative binding energies for SAR refinement .

Basic: How does solvent choice impact the synthesis of this compound?

Methodological Answer:

- Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in substitution reactions .

- Low-boiling solvents (e.g., dichloromethane) facilitate easy removal during workup .

- Solvent-free conditions under microwave irradiation reduce reaction times .

Advanced: What purification challenges arise with this compound, and how are they addressed?

Methodological Answer:

- Challenge : Co-elution of byproducts in column chromatography.

Solution : Use gradient elution (hexane → ethyl acetate) with silica gel . - Challenge : Low crystallinity.

Solution : Recrystallization from ethanol/water mixtures improves crystal lattice formation .

Advanced: How are reaction mechanisms for piperazine-ring formation validated experimentally?

Methodological Answer:

- Isotopic labeling (e.g., ¹⁵N) tracks nitrogen incorporation into the piperazine ring .

- Kinetic studies (e.g., variable-temperature NMR) measure activation energy for ring closure .

- In situ IR spectroscopy monitors carbonyl stretching frequencies during cyclization .

Basic: What are the best practices for ensuring reproducibility in synthesizing this compound?

Methodological Answer:

- Standardize reagent sources : Use anhydrous solvents and freshly distilled amines .

- Document reaction parameters : Record exact temperatures, stirring rates, and humidity levels .

- Validate batches : Cross-check NMR and MS data against published spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.